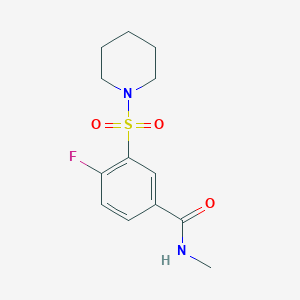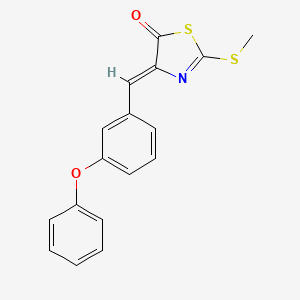![molecular formula C25H22N4O B5122173 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5122173.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline, also known as PIPER, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. PIPER has been shown to have a range of interesting properties, including anti-inflammatory, antitumor, and antiviral activities. In
Wirkmechanismus
The mechanism of action of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has a range of biochemical and physiological effects, depending on its concentration and the specific cell type or tissue being studied. In general, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. Finally, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to inhibit the replication of certain viruses, which may be due to its ability to interfere with viral entry or replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline in lab experiments is that it has been extensively studied and characterized, so there is a wealth of information available on its properties and potential applications. Additionally, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to have a range of interesting biological activities, which makes it a promising candidate for further research. However, there are also some limitations to using 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline in lab experiments. For example, it may be difficult to obtain sufficient quantities of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline for certain experiments, and its solubility and stability may be an issue in some experimental systems.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline. One area of interest is the development of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline may have potential as a cancer therapeutic, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline and to identify other potential therapeutic applications for this compound.
Synthesemethoden
The synthesis of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline involves the reaction of 4-chloro-2-(3-pyridinyl)quinoline with phenylpiperazine in the presence of a base. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to have antitumor activity, making it a potential candidate for the treatment of cancer. Furthermore, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to have antiviral activity against a range of viruses, including HIV-1 and hepatitis C virus.
Eigenschaften
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-15-13-28(14-16-29)20-8-2-1-3-9-20)22-17-24(19-7-6-12-26-18-19)27-23-11-5-4-10-21(22)23/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNWPISKWQXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5122091.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5122102.png)

![1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone](/img/structure/B5122127.png)
![1-(4-benzyl-1-piperidinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5122133.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5122138.png)
![2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5122146.png)
![ethyl [1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]carbamate](/img/structure/B5122147.png)
![ethyl 5-phenyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5122155.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5122159.png)
![1-ethyl-4-[2-(4-isopropylphenoxy)propanoyl]piperazine](/img/structure/B5122168.png)
amino]benzamide](/img/structure/B5122184.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5122207.png)